N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine, also known as TMP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its ability to bind to the ATP-binding site of protein kinase CK2, inhibiting its activity. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth and differentiation. Additionally, N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to interact with nucleic acids, leading to its antiviral and antibacterial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine have been extensively studied. It has been found to exhibit antiviral activity against various viruses, including herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus. N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine in lab experiments is its ability to inhibit protein kinase CK2, which is involved in various cellular processes. This makes it a useful tool for studying the role of CK2 in various biological processes. However, one of the limitations of using N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For research on N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine include investigating its potential as a drug candidate and studying its mechanism of action in more detail.
Synthesis Methods
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 1-(5-methylpyrimidin-2-yl)piperazine. The resulting product is then treated with trimethylamine to yield N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine. This synthesis method has been optimized to improve the yield and purity of N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine.
Scientific Research Applications
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antiviral, antibacterial, and anticancer properties, making it a promising candidate for drug development. N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has also been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation.
properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-10-17-15(18-11-12)22-5-7-23(8-6-22)16-19-13(2)9-14(20-16)21(3)4/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNBIEZSCNYCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.